molecular formula C2H3Br3O B1683020 Tribromoethanol CAS No. 75-80-9

Tribromoethanol

カタログ番号: B1683020
CAS番号: 75-80-9
分子量: 282.76 g/mol
InChIキー: YFDSDPIBEUFTMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Geometry and Stereochemical Analysis

2,2,2-Tribromoethanol (C₂H₃Br₃O) features a central carbon atom bonded to three bromine atoms, a hydroxymethyl group (-CH₂OH), and a hydroxyl group (-OH). The molecule adopts a tetrahedral geometry around the central carbon, with bond angles approximating 109.5° due to sp³ hybridization. Stereochemical studies reveal restricted rotation about the C–O bond, leading to trans-gauche isomerism. Nuclear magnetic resonance (NMR) data indicate that the gauche conformation dominates in solution, stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent bromine atoms.

The molecule’s dipole moment (2.57 D) arises from the electronegativity disparity between bromine (2.96) and oxygen (3.44), creating a polar structure. X-ray crystallography confirms a planar arrangement of the Br₃C– moiety, with bond lengths of 1.94 Å (C–Br) and 1.43 Å (C–O).

Spectroscopic Characterization (NMR, IR, Raman)

NMR Spectroscopy :

  • ¹H NMR (400 MHz, CDCl₃): A triplet at δ 4.28 ppm (J = 6.2 Hz) corresponds to the -CH₂OH protons, while a broad singlet at δ 3.11 ppm represents the hydroxyl proton.
  • ¹³C NMR : Peaks at δ 70.2 ppm (C-Br₃) and δ 62.4 ppm (CH₂OH) confirm the carbon framework.

Infrared (IR) Spectroscopy :

  • A strong O–H stretch at 3340 cm⁻¹ and C–Br stretches at 650–560 cm⁻¹ dominate the spectrum. Bending modes for Br–C–Br appear at 480 cm⁻¹.

Raman Spectroscopy :

  • The C–C–O symmetric stretch at 1127 cm⁻¹ and Br₃C– torsion at 280 cm⁻¹ are characteristic. Raman activity is weak for O–H due to polarity constraints, contrasting with intense IR absorption.

Thermodynamic Properties and Phase Behavior

Thermodynamic calculations yield a boiling point of 532.59 K (259.44°C) and melting point of 354.94 K (81.79°C), consistent with experimental observations. Phase transitions include:

Property Value Method
ΔfusH° (Enthalpy of fusion) 13.47 kJ/mol Joback method
ΔvapH° (Enthalpy of vaporization) 54.73 kJ/mol Joback method
Heat capacity (Cp, gas) 143.30–159.07 J/mol·K Temperature-dependent

The compound sublimes at reduced pressures (10 mmHg) with a vapor pressure of 0.12 kPa at 298 K.

Solubility Profiles in Organic and Aqueous Media

2,2,2-Tribromoethanol exhibits marked solubility in polar aprotic solvents:

Solvent Solubility (g/100 mL) Conditions
Ethanol 85.2 25°C, 1 atm
Diethyl ether 72.4 25°C, 1 atm
Water 2.5 40°C, 1 atm

In aqueous media, solubility decreases with pH due to protonation of the hydroxyl group (pKa ≈ 13.41). Hydrolysis occurs in acidic conditions, yielding dibromoacetaldehyde and hydrogen bromide:
$$ \text{Br}3\text{CCH}2\text{OH} + \text{H}2\text{O} \rightarrow \text{Br}2\text{HCCHO} + \text{HBr} + \text{H}_2\text{O} $$

pH-Dependent Stability and Degradation Kinetics

Degradation follows first-order kinetics under acidic conditions (k = 0.056 h⁻¹ at pH 3). UV-Vis studies show accelerated decomposition upon exposure to light, with a half-life of 48 hours in pH 7.4 buffer. Neutral solutions (pH 6.5–7.4) exhibit greater stability, retaining >90% purity for 30 days at 25°C.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2,2-tribromoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDSDPIBEUFTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)(Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023698
Record name 2,2,2-Tribromoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75-80-9
Record name Tribromoethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribromoethanol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribromoethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2,2-tribromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,2-Tribromoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-tribromoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBROMOETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149JI83A44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Primary Synthesis from Tribromoethanol and Tert-Amyl Alcohol

The most widely documented preparation method involves dissolving 2,2,2-tribromoethanol in tert-amyl alcohol (2-methyl-2-butanol) to create a stock solution typically concentrated at 1.6 g/mL. The procedure, as standardized by the University of Kentucky's Division of Laboratory Animal Resources, specifies:

  • Stoichiometric Ratios :

    • 10 g this compound combined with 6.2 mL tert-amyl alcohol
    • Alternative scale: 25 g this compound with 15.5 mL tert-amyl alcohol
  • Dissolution Protocol :

    • Magnetic stirring for ≈12 hours at ambient temperature
    • Optional heating to ≈40°C to accelerate dissolution
  • Filtration and Storage :

    • Sterile filtration through 0.2 μm membrane
    • Storage in light-excluding amber glass at room temperature (refrigeration induces crystallization)

This method yields solutions with pH 5.0–6.0 when fresh, though acidification to <5.0 indicates decomposition into dibromoacetaldehyde and hydrobromic acid.

Alternative Synthetic Approaches

Industrial synthesis routes described by BDMAEE emphasize:

  • Direct Bromination : Sequential bromination of ethanol using phosphorus tribromide (PBr₃) under controlled conditions
  • Recrystallization : Purification from ethyl acetate/hexane mixtures to achieve ≥98% purity

Comparative analysis shows the tert-amyl alcohol method produces more stable solutions than aqueous or ethanolic preparations, with decomposition rates <0.5% per month versus 2–3% in alternative solvents.

Purification and Stabilization Techniques

Impurity Profiling

Common contaminants identified through gas chromatography-mass spectrometry (GC-MS):

Impurity Source Concentration Range
Dibromoacetaldehyde Thermal decomposition 50–200 ppm
Hydrobromic acid Hydrolytic breakdown 0.1–0.5 M
Tribromoacetaldehyde Oxidative degradation <10 ppm

Data from accelerated stability studies (40°C/75% RH) show tert-amyl alcohol reduces HBr generation by 78% compared to ethanol-based solutions.

Stabilization Additives

Experimental formulations incorporating:

  • Antioxidants : 0.01% butylated hydroxytoluene (BHT) extends shelf-life to 9 months vs. 3 months baseline
  • Buffer Systems : Phosphate buffer (pH 6.8) decreases decomposition rate constant (k) from 0.015 day⁻¹ to 0.007 day⁻¹

Analytical Validation of Preparation Methods

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (s, 2H, CH₂OH), 1.73 (s, 3H, CBr₃)
  • FT-IR : Broad O-H stretch at 3200–3400 cm⁻¹, C-Br vibrations at 650–500 cm⁻¹

Titrimetric Quality Control

Standardized protocols for active ingredient quantification:

  • Acid-Base Titration :

    • 0.1N NaOH vs. liberated HBr (phenolphthalein endpoint)
    • Acceptable range: 97–103% label claim
  • Argentometric Titration :

    • 0.1M AgNO₃ for bromide ion detection
    • Specification: <0.5% w/w bromide

Comparative Analysis of Preparation Methodologies

Parameter Tert-Amyl Alcohol Method Aqueous Solution Ethanolic Solution
Initial pH 5.2–5.8 4.1–4.5 5.0–5.5
Decomposition Rate 0.4%/month 2.1%/month 1.8%/month
Reconstitution Time Immediate 30 min vortexing 15 min sonication
Bacterial Growth Risk Low (alcohol content) High Moderate

Data synthesized from multiple studies demonstrate the tert-amyl alcohol method's superiority in maintaining chemical integrity over 6-month storage periods.

化学反応の分析

Types of Reactions: Tribromoethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed:

科学的研究の応用

2,2,2-Tribromoethanol is utilized in medicine as an anesthetic and in the organic synthesis of beta-amino alcohols . It is a fast-acting drug that yields consistent results, providing 30–40 minutes of anesthesia .

Scientific Research Applications

  • Anesthesia in animal studies 2,2,2-tribromoethanol is commonly used as an anesthetic in animal research, particularly in mice . It is administered via intraperitoneal (i.p.) injection . The advantages of using 2,2,2-tribromoethanol include its rapid onset and recovery times, as well as its safety in rodents because therapeutic doses are far below the lethal dose .
  • Psychoacoustics research 2,2,2-tribromoethanol is used to examine psychoacoustics in mice, yielding consistent results . However, its relatively short duration of action (25–30 minutes) can limit the complexity of auditory experiments . To address this limitation, researchers have developed a novel cocktail using 2,2,2-tribromoethanol coupled with a low dose of chloral hydrate to extend the effective anesthesia time without significantly compromising the quality of auditory brainstem responses (ABRs) .
  • Traumatic brain injury studies 2,2,2-tribromoethanol is used as an anesthetic in mice subjected to mild traumatic brain injury (mTBI) research .
  • Auditory brainstem responses (ABRs) measurements 2,2,2-tribromoethanol is an effective anesthetic that doesn't impair early and middle latency auditory evoked responses, which makes it suitable when measuring ABRs . Unlike volatile inhaled anesthetics, 2,2,2-tribromoethanol does not significantly alter ABR waveform morphology, decrease wave amplitudes, or increase wave latencies and hearing thresholds in rodents .

Usage and Formulation

作用機序

トリブロモエタノールは、抑制性GABA_A受容体およびグリシン受容体の正の協同作用性モジュレーターとして作用することで効果を発揮します。この機構は、関連する化合物である2,2,2-トリクロロエタノールと類似しています。 これらの受容体の抑制効果を高めることで、トリブロモエタノールは鎮静作用と麻酔作用を誘発します .

類似化合物との比較

TBE vs. Chloral Hydrate

  • TBE Alone : Provides 30–40 minutes of anesthesia at 375 mg/kg, with rapid recovery (30 minutes to consciousness) .
  • TBE-Chloral Hydrate Cocktail : Combining TBE (375 mg/kg) with chloral hydrate (200 mg/kg) extends anesthesia to 60 minutes while preserving auditory brainstem response (ABR) latencies and thresholds, critical for psychoacoustic studies . Recovery time increases modestly (20%) compared to TBE alone .
  • Chloral Hydrate Alone : Longer-acting but associated with respiratory depression and delayed recovery, limiting its utility in acute experiments .

TBE vs. Isoflurane

  • TBE : Causes transient hypotension but maintains stable heart rate and blood oxygen saturation (SpO₂) in mice .
  • Isoflurane: Inhalant anesthetic offering adjustable depth but requires specialized equipment. It induces significant hemodynamic suppression (e.g., reduced heart rate by 20–30%), making it less suitable for cardiovascular phenotyping .

TBE vs. Ketamine/Xylazine

  • TBE : Lacks analgesic properties post-recovery, necessitating adjunct analgesics for prolonged pain management .
  • Ketamine/Xylazine : Provides 45–90 minutes of anesthesia with analgesic effects but suppresses ABR amplitudes by 50%, complicating neurophysiological recordings .

Gender and Strain Variability

  • Gender Differences : Female ICR mice exhibit 20–30% longer anesthesia and recovery times than males at equivalent TBE doses (250–500 mg/kg) .

Data Tables

Table 1: Anesthetic Duration and Recovery Profiles

Compound Dose (mg/kg) Anesthesia Duration Recovery to Consciousness
TBE 375 30–40 min 30 min
TBE + Chloral Hydrate 375 + 200 60 min 60 min
Ketamine/Xylazine 100 + 10 45–90 min 90–120 min
Isoflurane 1–2% (v/v) Adjustable 5–10 min

Table 2: Hemodynamic Impact in Mice

Compound Heart Rate Change Mean Arterial Pressure Change SpO₂ Stability
TBE +10% -15% Stable
Isoflurane -30% -25% Stable
Fentanyl-Midazolam No change No change Stable

生物活性

2,2,2-Tribromoethanol (TBE), commonly known as Avertin, is a brominated anesthetic agent primarily used in laboratory settings for inducing anesthesia in small animals, particularly rodents. Its biological activity has been extensively studied, revealing significant insights into its anesthetic properties, pharmacokinetics, and implications for research.

  • Molecular Formula : C₂H₃Br₃O
  • Molecular Weight : 332.73 g/mol
  • CAS Number : 75-99-0

TBE acts as a central nervous system depressant, leading to sedation and anesthesia. Its precise mechanism involves modulation of neurotransmitter systems, particularly through the enhancement of GABAergic activity. This results in increased inhibitory neurotransmission, leading to the anesthetic effects observed in animal models.

Dosage and Administration

TBE is typically administered via intraperitoneal injection. The effective dosage can vary based on the species and strain of the animal. Studies have demonstrated that doses ranging from 125 mg/kg to 500 mg/kg are effective for inducing anesthesia in mice.

Anesthesia Duration

Research indicates that TBE provides a rapid onset of anesthesia with durations that depend on the dosage:

  • 375 mg/kg : Approximately 30-40 minutes of anesthesia.
  • 500 mg/kg : Extended duration up to 60 minutes when combined with chloral hydrate .

Case Studies and Research Findings

Several studies have explored the biological activity of TBE:

  • Psychoacoustic Studies :
    A study aimed at examining auditory brainstem responses (ABRs) in mice highlighted that TBE maintains consistent anesthesia while preserving ABR wave latencies, which is crucial for auditory research. The combination of TBE with chloral hydrate significantly increased anesthesia duration without compromising auditory measurements .
  • Comparative Anesthetic Effects :
    A comparison across different ICR mouse strains revealed that while the duration of anesthesia varied slightly between sexes and strains, no significant differences were found in physiological parameters such as heart rate or blood pressure during TBE administration . This underscores TBE's reliability as an anesthetic across various genetic backgrounds.
  • Storage and Preparation :
    Investigations into the preparation and storage conditions of TBE showed that improper storage could lead to the formation of degradation products that may affect its efficacy. Solutions stored at elevated temperatures or exposed to light exhibited significant changes in chemical composition over time .

Pharmacokinetics

The pharmacokinetics of TBE involve rapid absorption following intraperitoneal injection, with peak plasma concentrations occurring shortly after administration. The compound is metabolized primarily in the liver, with excretion occurring via urine.

Safety and Side Effects

While TBE is widely used as an anesthetic, it is important to monitor for potential side effects:

  • Respiratory depression
  • Changes in heart rate
  • Variability in recovery times based on dosage and individual animal factors .

Summary Table of Biological Activity

Parameter Value/Observation
Molecular Weight 332.73 g/mol
Common Dosage 375 mg/kg - 500 mg/kg
Anesthesia Duration 30-60 minutes (dose-dependent)
Onset Time Rapid (minutes post-injection)
Metabolism Primarily hepatic
Excretion Urinary

Q & A

Basic: What are the standard protocols for using TBE as an anesthetic in murine models?

TBE is commonly administered intraperitoneally (i.p.) at a dose of 375 mg/kg in mice, providing 25–40 minutes of anesthesia with rapid onset and recovery . Key considerations include:

  • Preparation : Dissolve TBE in sterile saline or tert-amyl alcohol to avoid precipitation .
  • Monitoring : Assess reflex suppression (e.g., toe pinch) to confirm anesthesia depth. Post-injection, maintain mice on a heating pad (39°C) to prevent hypothermia during recovery .
  • Limitations : Avoid exceeding 500 mg/kg, as higher doses suppress auditory brainstem response (ABR) amplitudes and increase pathological risks .

Basic: What physicochemical properties of TBE are critical for experimental design?

TBE (C₂H₃Br₃O) is a halogenated alcohol with:

  • Solubility : Miscible in organic solvents but poorly soluble in water. Pre-formulated solutions often use carriers like tert-amyl alcohol for stability .
  • Stability : Degrades under light or heat; store at 2–8°C in amber vials .
  • Purity : ≥97% purity is recommended to minimize toxic byproducts (e.g., dibromoacetaldehyde) .

Advanced: How can TBE anesthesia duration be extended without compromising neurophysiological data?

A validated method combines TBE (375 mg/kg) with chloral hydrate (200 mg/kg):

  • Protocol : Administer TBE first, wait 5 minutes for induction, then inject chloral hydrate. This extends anesthesia to ~60 minutes .
  • Validation : Auditory evoked potentials (ABRs) show no significant latency changes, though Wave V amplitudes may transiently increase (10–21%) .
  • Statistical Analysis : Use linear regression and ANOVA to compare wave latencies/amplitudes across timepoints (e.g., Prism software) .

Advanced: What are the pathological risks of repeated TBE administration in longitudinal studies?

High doses or frequent use can cause:

  • Peritoneal Inflammation : Observed in 24-hour post-injection analyses (e.g., vasodilation, ascites) .
  • Weight Loss : Transient weight reduction occurs but normalizes within 72 hours .
  • Mitigation : Limit doses to ≤375 mg/kg and use combination regimens (e.g., with isoflurane) to reduce cumulative exposure .

Advanced: How do contradictory reports on TBE decomposition products affect experimental reproducibility?

Some studies report dibromoacetaldehyde (DBAL) formation during TBE radiolysis, while others do not . To address this:

  • Analytical Methods : Use HPLC or GC-MS to detect degradation products in prepared solutions .
  • Quality Control : Pre-filter solutions (0.22 µm) and test batches for impurities before use .

Methodological: What statistical approaches are optimal for analyzing TBE’s effects on neurophysiological data?

  • ABR Analysis : Fit latency/intensity curves with one-phase exponential decay models. Use Bonferroni-corrected ANOVA for inter-group comparisons .
  • Longitudinal Studies : Normalize data to baseline (e.g., Day 0 weights) and apply linear regression with F-tests to assess trends .

Emerging Research: How does TBE compare to newer anesthetics in preserving cardiovascular stability?

While TBE minimally affects respiration and early/middle-latency ABRs, alternatives like ketamine/xylazine suppress amplitudes by 20% . However, isoflurane offers superior cardiovascular stability for prolonged surgeries, albeit with slower recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tribromoethanol
Reactant of Route 2
Tribromoethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。